Cas no 75614-86-7 (R(-)-a-Chloromethyl Histamine Dihydrochloride)

R(-)-a-Chloromethyl Histamine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- R(-)-α-Chloromethyl Histamine Dihydrochloride
- (2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine
- 75614-86-7
- s-a-chloromethylhistamine
- r(-)-alpha-Chloromethyl histamine dihydrochloride
- SCHEMBL6336321
- DTXSID10415949
- a-(Chloromethyl)-1H-imidazole-4-ethanamine Dihydrochloride
- alpha-(Chloromethyl)-1H-imidazole-4-ethanamine Dihydrochloride
- R(-)-a-Chloromethyl Histamine Dihydrochloride
-
- インチ: InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1
- InChIKey: MPEOXRFPLFJWSZ-YFKPBYRVSA-N
- SMILES: C1=C(NC=N1)CC(CCl)N
計算された属性
- 精确分子量: 231.01000
- 同位素质量: 159.0563250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 99
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- XLogP3: 0.1
じっけんとくせい
- Solubility: Dimethyl Sulfoxide, Methanol, Water
- PSA: 54.70000
- LogP: 2.82260
R(-)-a-Chloromethyl Histamine Dihydrochloride Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
R(-)-a-Chloromethyl Histamine Dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C369535-250mg |
R(-)-a-Chloromethyl Histamine Dihydrochloride |
75614-86-7 | 250mg |
$ 121.00 | 2023-09-08 | ||
TRC | C369535-5g |
R(-)-a-Chloromethyl Histamine Dihydrochloride |
75614-86-7 | 5g |
$ 1499.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-460923-500 mg |
R(-)-α-Chloromethyl Histamine Dihydrochloride, |
75614-86-7 | 500MG |
¥2,708.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-460923-500mg |
R(-)-α-Chloromethyl Histamine Dihydrochloride, |
75614-86-7 | 500mg |
¥2708.00 | 2023-09-05 | ||
TRC | C369535-2g |
R(-)-a-Chloromethyl Histamine Dihydrochloride |
75614-86-7 | 2g |
$ 672.00 | 2023-04-18 | ||
TRC | C369535-1g |
R(-)-a-Chloromethyl Histamine Dihydrochloride |
75614-86-7 | 1g |
$ 351.00 | 2023-09-08 | ||
TRC | C369535-500mg |
R(-)-a-Chloromethyl Histamine Dihydrochloride |
75614-86-7 | 500mg |
$ 190.00 | 2023-09-08 | ||
TRC | C369535-1000mg |
R(-)-a-Chloromethyl Histamine Dihydrochloride |
75614-86-7 | 1g |
$ 351.00 | 2023-04-18 |
R(-)-a-Chloromethyl Histamine Dihydrochloride 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
R(-)-a-Chloromethyl Histamine Dihydrochlorideに関する追加情報
R(-)-α-Chloromethyl Histamine Dihydrochloride (CAS No. 75614-86-7): A Comprehensive Overview
R(-)-α-Chloromethyl Histamine Dihydrochloride (CAS No. 75614-86-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is a derivative of histamine, a biogenic amine that plays a crucial role in various physiological processes, including immune responses, neurotransmission, and gastric acid secretion. The addition of the chloromethyl group to the histamine molecule imparts unique chemical and biological properties, making it a valuable tool for research and potential therapeutic applications.
The chemical structure of R(-)-α-Chloromethyl Histamine Dihydrochloride consists of a histamine backbone with a chloromethyl group attached to the α-carbon. This modification alters the compound's reactivity and stability, which can be advantageous in various experimental settings. The dihydrochloride salt form ensures solubility in aqueous solutions, facilitating its use in biological assays and in vivo studies.
Recent research has focused on the pharmacological properties of R(-)-α-Chloromethyl Histamine Dihydrochloride. Studies have shown that this compound exhibits potent activity at histamine receptors, particularly H1 and H2 receptors. These receptors are involved in mediating allergic reactions, inflammation, and other physiological responses. The selective interaction of R(-)-α-Chloromethyl Histamine Dihydrochloride with these receptors makes it a promising candidate for investigating the mechanisms underlying histaminergic signaling pathways.
In addition to its receptor activity, R(-)-α-Chloromethyl Histamine Dihydrochloride has been explored for its potential as a prodrug. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The chloromethyl group in R(-)-α-Chloromethyl Histamine Dihydrochloride can be cleaved by specific enzymes, releasing histamine or its active metabolites. This property allows for controlled release and targeted delivery of histamine, which could be beneficial in treating conditions where precise dosing is critical.
The synthesis of R(-)-α-Chloromethyl Histamine Dihydrochloride involves several steps, including the preparation of the chloromethyl intermediate and subsequent coupling with histamine. The enantiopure form (R-) is obtained through chiral resolution techniques or asymmetric synthesis methods. These processes ensure that the final product has the desired stereochemistry, which is essential for its biological activity.
Clinical trials involving R(-)-α-Chloromethyl Histamine Dihydrochloride are still in their early stages, but preliminary results are promising. Preclinical studies have demonstrated its efficacy in models of allergic rhinitis and asthma, where it showed significant anti-inflammatory effects. These findings suggest that R(-)-α-Chloromethyl Histamine Dihydrochloride could be developed into a novel therapeutic agent for treating allergic disorders.
Beyond its therapeutic potential, R(-)-α-Chloromethyl Histamine Dihydrochloride is also used as a research tool to study histaminergic systems. Its ability to selectively activate or inhibit specific histamine receptors provides valuable insights into the roles these receptors play in various diseases. For example, recent studies have explored its use in investigating the pathophysiology of gastrointestinal disorders, where histamine receptors are known to be involved.
The safety profile of R(-)-α-Chloromethyl Histamine Dihydrochloride has been evaluated through extensive toxicity studies. These studies have shown that it is generally well-tolerated at therapeutic doses, with minimal side effects observed. However, as with any new compound, ongoing monitoring and further clinical trials are necessary to fully understand its long-term safety and efficacy.
In conclusion, R(-)-α-Chloromethyl Histamine Dihydrochloride (CAS No. 75614-86-7) is a versatile compound with significant potential in both research and therapeutic applications. Its unique chemical structure and pharmacological properties make it an important tool for advancing our understanding of histaminergic signaling pathways and developing new treatments for various diseases. As research continues to uncover new insights into its mechanisms of action, it is likely that this compound will play an increasingly important role in the field of medicinal chemistry.
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